2-Formyl-protoporphryn IX
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Overview
Description
2-Formyl-protoporphyrin IX is a derivative of protoporphyrin IX, a crucial intermediate in the biosynthesis of heme, chlorophyll, and other tetrapyrrole compounds. This compound is characterized by the presence of a formyl group at the 2-position of the protoporphyrin IX structure. It plays a significant role in various biological and chemical processes due to its unique structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-protoporphyrin IX typically involves the formylation of protoporphyrin IX. One common method is the Vilsmeier-Haack reaction, where protoporphyrin IX is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the 2-position .
Industrial Production Methods: Industrial production of 2-Formyl-protoporphyrin IX often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through techniques such as column chromatography and recrystallization to obtain high-purity 2-Formyl-protoporphyrin IX suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-Carboxy-protoporphyrin IX
Reduction: 2-Hydroxymethyl-protoporphyrin IX
Substitution: Various substituted protoporphyrin IX derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-protoporphyrin IX has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heme analogs and derivatives.
Biology: It serves as a model compound for studying heme biosynthesis and degradation pathways.
Medicine: It is investigated for its potential use in photodynamic therapy (PDT) for cancer treatment due to its photosensitizing properties.
Industry: It is utilized in the development of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 2-Formyl-protoporphyrin IX involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Formyl-protoporphyrin IX can be compared with other similar compounds such as:
Protoporphyrin IX: The parent compound without the formyl group.
2-Hydroxymethyl-protoporphyrin IX: A reduced form of 2-Formyl-protoporphyrin IX.
2-Carboxy-protoporphyrin IX: An oxidized form of 2-Formyl-protoporphyrin IX.
Uniqueness: 2-Formyl-protoporphyrin IX is unique due to its specific formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C33H32FeN4O5 |
---|---|
Molecular Weight |
620.5 g/mol |
IUPAC Name |
3-[(1Z,4Z,8Z,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+) |
InChI |
InChI=1S/C33H32N4O5.Fe/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26;/h6,11-15,20,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42);/q-4;+4/b23-15-,24-11-,28-12-,29-14-,31-13-;/t20-;/m1./s1 |
InChI Key |
FHUDUDXQVBEXIJ-VAASEELXSA-N |
Isomeric SMILES |
CC1=C2/C=C\3/C(=C\O)/C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C(/[C@@H]1C=C)\[N-]2)C)CCC(=O)O)/[N-]4)CCC(=O)O)C)C.[Fe+4] |
Canonical SMILES |
CC1=C2C=C3C(=CO)C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C(C1C=C)[N-]2)C)CCC(=O)O)[N-]4)CCC(=O)O)C)C.[Fe+4] |
Origin of Product |
United States |
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